Product packaging for Kovanol(Cat. No.:CAS No. 145808-42-0)

Kovanol

Cat. No.: B1177660
CAS No.: 145808-42-0
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Description

Historical Context of Research on the Compound Class in Chemical Sciences

The scientific investigation of synthetic aldehydes as fragrance components gained significant momentum in the 20th century. The success of fragrances incorporating synthetic aliphatic aldehydes marked a turning point, establishing synthetic materials as staples of the fragrance industry. perfumerflavorist.com The synthesis of compounds like Kovanol is a direct result of advancements in organic chemistry, particularly in cycloaddition reactions. encyclopedia.pub

The primary method for synthesizing this compound involves the Diels-Alder reaction, a cornerstone of organic synthesis first described in 1928 by Otto Diels and Kurt Alder. wikipedia.org This reaction is a powerful tool for forming six-membered rings, making it highly applicable to the fragrance industry for creating complex cyclic molecules. nih.govstrategian.com The synthesis of this compound specifically involves a Diels-Alder reaction between myrcenol (B1195821) and acrolein, typically in the presence of a Lewis acid catalyst like zinc chloride to produce the cyclohexene (B86901) carboxaldehyde structure. wikipedia.orgguidechem.com Subsequent acid-catalyzed hydration completes the synthesis. wikipedia.org This process yields a mixture of isomers, which constitutes the commercial product. guidechem.com The study of such reactions has been crucial in developing a wide range of synthetic fragrances.

Recognition of Isomeric Forms and Stereochemical Considerations in Research

An important aspect of the scientific study of this compound is the recognition that it is not a single, pure substance but a mixture of isomers. europa.euscbt.com The manufacturing process results in two primary positional isomers. europa.eu The major component is 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, with the 3-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (B1329937) isomer being the minor component. europa.eueuropa.eu The typical ratio of these isomers is approximately 2.5:1 or 2:1. europa.eu

Research has noted that from an olfactory perspective, there is no significant difference between the positional isomers formed during synthesis. scentree.co However, the precise isomeric composition is a critical parameter in chemical analysis and is carefully considered in toxicological and dermatological studies. The presence of multiple isomers necessitates detailed characterization in research settings to ensure the reproducibility and accuracy of experimental results.

Isomer NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Identifier
4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde 31906-04-4C13H22O2210.31Major Isomer
3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde 51414-25-6C13H22O2210.31Minor Isomer

Academic Rationale for Continued Investigation in Chemical and Biological Systems

The continued academic interest in Hydroxyisohexyl 3-cyclohexene carboxaldehyde stems from several key areas. A primary driver of research has been its identification as a significant contact allergen. science.govnih.gov This has prompted extensive investigation in dermatology and immunology to understand the mechanisms of sensitization and elicitation of allergic contact dermatitis. nih.govresearchgate.net this compound is considered a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. medchemexpress.com Studies have focused on the dose-response relationship to understand the concentration thresholds that may induce sensitization in the population. nih.govresearchgate.net

Beyond its allergenic properties, this compound serves as a valuable tool in fundamental biological research. Scientists use it to explore cellular and molecular pathways. For instance, research has investigated its effects on mitochondria, the powerhouses of the cell. nih.govnih.gov These studies examine how exposure to such compounds can impact mitochondrial function, a critical aspect of cell health and disease. Furthermore, this compound is used in studies of olfactory receptors (ORs). nih.gov Research in this area explores how fragrance molecules interact with these receptors, not just in the nose for the sense of smell, but also in other tissues where ORs are found, to understand their broader physiological roles. nih.govembopress.orguchicago.edu This includes investigating agonistic (activating) and antagonistic (inhibiting) interactions at the receptor level. embopress.org

Research AreaFocus of InvestigationKey Findings/Observations
Dermatology/Immunology Contact AllergenicityIdentified as a frequent cause of contact allergic reactions; used in patch testing to diagnose fragrance allergies. science.govnih.gov
Cellular Biology Mitochondrial ToxicityInvestigated as a potential mitochondrial toxicant, which can lead to cellular dysfunction. nih.govnih.gov
Molecular Biology Olfactory Receptor InteractionUsed as a ligand to study the function of olfactory receptors, including agonist and antagonist effects, which helps in understanding sensory coding. nih.govnih.govembopress.org
Synthetic Chemistry Diels-Alder ReactionServes as a practical example of the application of the Diels-Alder reaction in industrial fragrance synthesis. wikipedia.orgguidechem.com

Properties

CAS No.

145808-42-0

Molecular Formula

C6H10N2O

Synonyms

Kovanol

Origin of Product

United States

Ii. Chemical Synthesis and Reaction Methodologies

Primary Synthetic Pathways and Reaction Mechanisms

The typical synthesis of Kovanol commences with a Diels-Alder reaction between a diene and a dienophile, followed by a hydration step.

A key step in the synthesis of this compound involves the Diels-Alder reaction of myrcene (B1677589) or myrcenol (B1195821) with acrolein. researchgate.netforeverest.netwikipedia.org This cycloaddition forms the cyclohexenecarbaldehyde core structure, often referred to as myrac aldehyde when derived from myrcene. researchgate.netforeverest.net The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile). In the case of this compound synthesis, myrcene (a conjugated diene) reacts with acrolein (the dienophile) to form a substituted cyclohexene (B86901) ring bearing an aldehyde functionality. researchgate.netforeverest.net An alternative precursor is myrcenol, which also undergoes a Diels-Alder reaction with acrolein or propenal to yield the cyclohexene intermediate. researchgate.netlsu.edu

The Diels-Alder reaction in this compound synthesis can be influenced by the reaction conditions, including the presence of catalysts. Lewis acid catalysts, such as zinc chloride, have been employed to facilitate the Diels-Alder cycloaddition between myrcenol and acrolein. researchgate.netlsu.eduscentree.co The use of catalysts can impact reaction rates and potentially influence the distribution of products. Performing the Diels-Alder reaction without a catalyst at high temperatures has been shown to result in a mixture of positional isomers, with this compound being the predominant product, typically around 70%. researchgate.netlsu.edu Research in synthetic chemistry often focuses on optimizing catalytic systems to improve reaction efficiency, yield, and selectivity. While specific detailed research findings on a wide range of catalytic systems solely for this compound synthesis are not extensively documented in the provided sources, the general principle of employing catalysts to control Diels-Alder reactions is well-established in organic synthesis.

Commercial this compound is known to be a mixture of isomers. foreverest.netthegoodscentscompany.comresearchgate.net Specifically, it is reported as a blend of two positional isomers: 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene carbaldehyde (the major isomer, approximately 70%) and 3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene carbaldehyde (the minor isomer, approximately 30%). europa.euindustrialchemicals.gov.au The formation of these positional isomers occurs during the Diels-Alder reaction depending on the regioselectivity of the cycloaddition. researchgate.netlsu.edu Controlling the ratio of these isomers is a relevant aspect of this compound synthesis. While the provided information highlights the existence and typical ratio of these positional isomers, detailed investigations specifically focused on achieving high stereoselectivity in this compound synthesis (e.g., controlling the stereochemistry at the carbon bearing the aldehyde group or within the cyclohexene ring if chiral centers were introduced) are not prominently featured. General research in stereoselective synthesis explores methods to control the formation of specific stereoisomers, which can significantly impact the properties of a compound. researchgate.netamazon.comnih.govgoogle.com The influence of stereochemistry on the odor properties of fragrance compounds has been demonstrated in the synthesis of other molecules. google.com

Exploration of Derivatization and Analog Synthesis for Research Applications

The exploration of derivatives and analogs of known fragrance compounds is a common practice in perfumery and chemical research to discover new scent profiles or to study the relationship between chemical structure and biological activity. google.com this compound has been mentioned in the context of fragrance compositions and as a component in various consumer products. google.comgoogle.comgoogle.comgoogle.com While the provided sources list this compound alongside other fragrance ingredients and mention the general importance of synthesizing derivatives and analogs google.com, detailed descriptions of specific this compound derivatization or analog synthesis for defined research applications are limited. One instance mentions "this compound B" in a study on protein tyrosine phosphatase 1B inhibitors isolated from a plant, suggesting the potential existence of naturally occurring analogs or compounds with similar nomenclature that are subject to research. researchgate.net The synthesis of derivatives often involves modifying functional groups or the carbon skeleton of the parent compound to alter its physical, chemical, or biological properties.

Iii. Spectroscopic and Advanced Analytical Methodologies in Kovanol Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the identification and structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule mdpi.comresearchgate.netresearchgate.net. By analyzing the chemical shifts, multiplicities, and coupling constants in proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can deduce the connectivity and arrangement of atoms in Kovanol. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming through-bond correlations and establishing the structural connectivity of complex molecules researchgate.nethyphadiscovery.com. These techniques would be applied to this compound to assign specific signals to individual protons and carbons in its cyclohexene (B86901) ring, aldehyde group, and the hydroxy-methylpentyl side chain, thereby confirming its proposed structure.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain insights into its structural features through fragmentation analysis mdpi.comijrpr.com. Different ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be employed depending on the nature of the compound. For this compound, MS would provide a precise measurement of its molecular mass, confirming its molecular formula (C₁₃H₂₂O₂) wikipedia.orgwikiwand.com. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the compound's structure, as specific bonds break under controlled conditions mdpi.commdpi.comnih.gov. Analyzing the fragmentation ions of this compound would help to confirm the presence and position of the aldehyde group, the cyclohexene ring, and the hydroxy-methylpentyl substituent by identifying characteristic fragment ions corresponding to the loss of specific parts of the molecule.

Vibrational Spectroscopy (Infrared, IR) and Electronic Spectroscopy (UV-Vis) in this compound Studies

Vibrational Spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies ijrpr.comnih.gov. An IR spectrum of this compound would show distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the carbonyl group (C=O) in the aldehyde, the hydroxyl group (O-H), and the carbon-carbon double bond (C=C) in the cyclohexene ring. These characteristic peaks provide supportive evidence for the presence of these functionalities in the this compound structure.

Electronic Spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions. This technique is useful for detecting chromophores (groups that absorb UV-Vis light) and can be used for quantitative analysis ijrpr.comepo.orgnih.govsci-hub.sesemanticscholar.org. For this compound, the presence of the aldehyde group and the carbon-carbon double bond constitutes chromophores that would exhibit absorption in the UV region. UV-Vis spectroscopy can be used to assess the purity of this compound samples if impurities have significant UV-Vis absorbance, or for quantitative determination of this compound concentration in a solution, although its application for detailed structural elucidation is limited compared to NMR and MS.

Chromatographic Techniques for Separation and Purity Assessment of Research Samples

Chromatographic techniques are essential for the separation of compounds in a mixture and for assessing the purity of a synthesized or isolated substance nih.govresearchgate.netresearchgate.net. High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of organic compounds ijrpr.comnih.gov. By selecting an appropriate stationary phase and mobile phase, this compound can be separated from impurities or byproducts of its synthesis. The purity of this compound samples can be determined by integrating the peak area corresponding to this compound in the chromatogram relative to the areas of any impurity peaks. Gas Chromatography (GC) is another chromatographic technique that could be applied, particularly if this compound is sufficiently volatile. Coupling chromatography with mass spectrometry (GC-MS or LC-MS) is a powerful approach for both separating components of a mixture and identifying them based on their mass spectra nih.govnih.govresearchgate.net. These techniques are crucial in this compound research to ensure the purity of samples used in further studies and to analyze reaction mixtures.

Iv. Investigation of Molecular and Cellular Mechanisms

Research on Olfactory Receptor Interactions and Modulation

The interaction of odorant molecules like Kovanol with olfactory receptors (ORs) is the initial step in the perception of smell. Studies in this area focus on how this compound binds to these receptors and how it might influence their activity. Olfactory receptors are part of the large superfamily of G protein-coupled receptors (GPCRs). plos.orgauburn.edu

Ligand Binding Studies with Heterologously Expressed Odorant Receptors

Ligand binding studies utilizing heterologously expressed odorant receptors are a key method for understanding how specific odorants interact with individual receptor types. This involves expressing a particular olfactory receptor in a cell line that does not naturally express it, such as HEK293T cells. nih.gov These engineered cells can then be used to monitor receptor activation upon exposure to odorants. nih.govmq.edu.au

Studies have shown that mammalian olfactory receptors can couple to multiple G protein-coupled signaling pathways, such as the phospholipase-C (PLC) and adenylate cyclase (AC) pathways, in a ligand-dependent manner when heterologously expressed. nih.gov For instance, research using the mouse eugenol (B1671780) OR (mOR-EG) in HEK293T cells demonstrated that different ligands could selectively activate either or both of these pathways, or show no noticeable effect. nih.gov While specific detailed ligand binding data for this compound with individual heterologously expressed receptors were not available in the provided information, this compound is mentioned in the context of methods for identifying compounds that modulate olfactory receptor activity. google.com The complexity of odor recognition arises from the combinatorial activation of these receptors, where a single odorant molecule can bind to multiple ORs with varying affinities, and conversely, one OR can be activated by multiple odorants. plos.orggoogle.com Computational approaches, such as in silico docking studies, are also employed to decode odorant-olfactory receptor interactions and predict ligand binding profiles. plos.org

Allosteric Modulation Mechanisms of Olfactory Perception at the Receptor Level

Beyond direct ligand binding, olfactory receptor activity can be influenced by allosteric modulation. This mechanism involves a molecule binding to a site on the receptor distinct from the primary odorant binding site, thereby altering the receptor's response to its primary ligand. google.com

Research indicates that the odor-evoked responses of human olfactory receptors can be enhanced through the non-competitive binding of an allosteric modulator. nih.gov This allosteric modulation adds another layer of complexity to how odors are encoded at the peripheral level of the olfactory system. nih.gov Methods for identifying positive allosteric modulators for odorant receptors have been explored, and this compound has been mentioned in the context of such investigations, suggesting its potential role or study in this area. google.com Allosteric modulators can potentially be used to improve or intensify the perception of certain fragrances. google.com

In Vitro Cellular Response Studies (Mechanistic Focus)

In vitro cellular studies are conducted to investigate the potential biological effects of compounds like this compound at the cellular level, focusing on specific mechanisms such as genotoxicity and photoreactivity.

Genotoxicity Research in Microbial Models and Associated Mechanisms

Genotoxicity refers to the ability of a chemical substance to damage genetic material. Research in microbial models, such as bacteria, is often an initial step in assessing the genotoxic potential of a compound.

Photoreactivity Mechanisms in Cellular Systems

Photoreactivity involves a chemical substance undergoing a reaction upon exposure to light. In cellular systems, this can lead to various effects, including photosensitisation.

Studies have indicated that HMPCC (this compound) can cause photosensitisation in several in vitro studies. industrialchemicals.gov.au This photosensitisation is reported to occur via an oxygen-dependent mechanism. industrialchemicals.gov.au In the context of dermal exposure, photosensitisation can lead to an inflammatory response following the formation of a hapten-protein conjugate and subsequent re-exposure to the substance and light. industrialchemicals.gov.au Repeated exposure has also been linked to the potential build-up of reactive oxygen species (ROS). industrialchemicals.gov.au

Investigation of Protein Conjugate Formation at a Molecular Level

A significant area of investigation into this compound's biological activity concerns its capacity to form protein conjugates. This process is a key molecular mechanism underlying its classification as a skin sensitizer. wikidata.orgfishersci.cafishersci.no The chemical structure of this compound features an aldehyde group and a tertiary hydroxyl group, both of which play roles in its interaction with biological molecules, particularly proteins.

The electrophilic aldehyde group of this compound is capable of reacting with nucleophilic amino groups, such as those found on the side chains of lysine (B10760008) residues in proteins. This reaction can lead to the formation of a Schiff base, a covalent bond between the fragrance molecule and the protein. fishersci.no This conjugation effectively transforms the protein into a neoantigen, which can be recognized by the immune system, potentially triggering an allergic response upon subsequent exposure.

Furthermore, the tertiary hydroxyl group present in this compound is susceptible to acid-catalyzed dehydration under physiological conditions. fishersci.no This dehydration can result in the formation of an unsaturated bond, which can also react with skin proteins, providing an additional pathway for covalent conjugate formation. fishersci.no

The formation of these hapten-protein conjugates is a crucial step in the induction of skin sensitization by this compound. Following initial exposure and conjugate formation, re-exposure to this compound can elicit an inflammatory response mediated by the immune system recognizing the modified proteins. fishersci.no Studies have indicated that this mode of action suggests that this compound is unlikely to be widely available for systemic circulation after dermal exposure, with its effects primarily localized due to protein binding. fishersci.no

Structure-Activity Relationship (SAR) and Structure-Perception Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. In the context of this compound, SAR has been applied to investigate both its potential for causing sensitization and its interaction with olfactory receptors, which dictates its odor perception (Structure-Perception Relationship, SPR).

Regarding sensitization, SAR principles highlight the importance of the reactive functional groups in this compound, namely the aldehyde and tertiary alcohol. The presence and reactivity of the electrophilic aldehyde group are directly linked to its ability to form Schiff bases with proteins. fishersci.no Similarly, the propensity of the tertiary alcohol to undergo dehydration and form reactive intermediates contributes to protein binding. fishersci.no Comparisons with other fragrance aldehydes, such as cinnamaldehyde (B126680) and benzaldehyde, which also possess electrophilic carbonyl groups and have been studied for their toxicological properties, support the understanding of the role of this functional group in protein interaction and potential sensitization. fishersci.no

In the realm of olfactory perception, SAR analysis is a critical tool in fragrance research to identify how structural features of molecules correlate with specific odor characteristics and potency. While detailed SAR data specifically mapping structural variations of this compound to changes in its "sweet and floral" or "lily of the valley" odor profile are not extensively detailed in the provided information, the application of SAR in studying interactions with olfactory receptors is noted. nih.govnih.gov Research methodologies involve using SAR to identify compounds that can modulate the activity of odorant receptors, including those that might enhance the perception of agonists like this compound. fishersci.comthegoodscentscompany.com This indicates that the structural nuances of this compound are understood to be critical for its specific interaction with olfactory receptors, thereby defining its unique scent. SAR studies in this area aim to elucidate the chemical determinants responsible for the perceived odor, potentially guiding the design of new fragrance molecules with desired characteristics or identifying modulators of existing fragrance perceptions. fishersci.comthegoodscentscompany.com

V. Computational and Theoretical Research on Kovanol

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure of Kovanol and its behavior over time. This compound, possessing a flexible cyclohexene (B86901) ring and a side chain with multiple rotatable bonds, can exist in a variety of conformations. The specific shape a molecule adopts can be critical for its ability to bind to an olfactory receptor and elicit a scent.

Molecular mechanics force fields can be employed to perform a systematic conformational search to identify low-energy structures of this compound. The relative energies of these conformers determine their population at a given temperature. Molecular dynamics (MD) simulations further provide a dynamic picture of this compound's behavior, simulating the movements of its atoms over time in a specified environment, such as in a vacuum, in water, or near a model cell membrane. These simulations reveal not only the preferred conformations but also the transitions between them. For instance, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonds between the hydroxyl group of this compound and water molecules, which influences its solubility and volatility. nih.govresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data from a hypothetical conformational analysis.

Conformer Dihedral Angle (°C) (C-C-C=C) Relative Energy (kcal/mol) Predicted Population (%)
1 178 0.00 45
2 65 1.25 25
3 -62 1.30 20

The data in Table 1 illustrates how different spatial arrangements of the this compound molecule would possess different energy levels, with the lowest energy conformer being the most abundant.

Furthermore, MD simulations can model the interaction between this compound and other molecules, such as the components of a fragrance mixture or a model olfactory receptor. nih.govrsc.org By calculating the interaction energies, researchers can gain insight into the stability of these molecular complexes.

Table 2: Illustrative Interaction Energies of this compound with Solvent Molecules from MD Simulations This table shows hypothetical interaction energies calculated from molecular dynamics simulations.

Solvent Average Interaction Energy (kcal/mol) Key Interaction Type
Water -8.5 Hydrogen Bonding
Ethanol -6.2 Hydrogen Bonding, van der Waals

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound, which is fundamental to its chemical reactivity and intermolecular interactions. dergipark.org.tr These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For a fragrance molecule like this compound, these properties can influence its stability in a product and its interaction with olfactory receptors.

Mulliken charge analysis can reveal the partial charges on each atom, highlighting the polar regions of the molecule, such as the aldehyde and alcohol functional groups. The molecular electrostatic potential (MEP) map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding how this compound might interact with a binding site on a receptor. researchgate.net

Table 3: Hypothetical Quantum Chemical Properties of this compound This table presents plausible data from DFT calculations on this compound.

Property Calculated Value Implication
HOMO Energy -6.5 eV Moderate electron-donating ability
LUMO Energy -0.8 eV Moderate electron-accepting ability
HOMO-LUMO Gap 5.7 eV High chemical stability
Mulliken Charge on Aldehyde Oxygen -0.55 e Key site for hydrogen bond acceptance

In Silico Prediction of Receptor Interactions and Binding Affinity

A central goal of computational fragrance research is to understand and predict how a molecule like this compound interacts with olfactory receptors (ORs). columbia.edu Since the experimental determination of OR structures is challenging, homology modeling is often used to build a three-dimensional model of a target OR based on the known structure of a related protein, such as bovine rhodopsin.

Once a model of the OR is available, molecular docking simulations can be used to predict the preferred binding pose of this compound within the receptor's binding pocket. Docking algorithms explore a vast number of possible orientations and conformations of the ligand (this compound) and score them based on their steric and electrostatic complementarity to the receptor. acs.org The results can identify key amino acid residues that are likely to form interactions, such as hydrogen bonds or van der Waals contacts, with the aldehyde and hydroxyl groups or the hydrophobic backbone of this compound.

The binding affinity, which is a measure of the strength of the interaction, can be estimated from the docking scores or through more computationally intensive methods like free energy calculations. These predictions can help to rationalize the scent perception of this compound and guide the design of new molecules with potentially enhanced or altered fragrance profiles. elifesciences.orgnih.gov

Table 4: Hypothetical Docking Results of this compound with a Model Olfactory Receptor This table provides an example of predicted binding data from a molecular docking study.

Parameter Result
Predicted Binding Affinity (kcal/mol) -7.8
Key Interacting Residues SER-102, ASN-205, PHE-250, TRP-155

Chemoinformatics and Data Mining in Compound Libraries for Analog Discovery

Chemoinformatics and data mining are essential for the discovery of new fragrance molecules. nih.gov By representing this compound as a set of molecular descriptors (e.g., physicochemical properties, topological indices, and molecular fingerprints), it is possible to search large chemical databases for structurally similar compounds. mdpi.comresearchgate.net

Similarity searching is a common technique where a metric, such as the Tanimoto coefficient, is used to quantify the similarity between this compound and other molecules in a library. This can lead to the identification of analogs that may share a similar scent profile. acs.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. arxiv.org These models establish a mathematical relationship between the structural or physicochemical properties of a set of molecules and their perceived odor characteristics. A QSAR model trained on a dataset of lily-of-the-valley odorants, for example, could be used to predict the odor intensity or character of novel this compound analogs. These computational screening approaches significantly accelerate the discovery process for new fragrance ingredients.

Table 5: Hypothetical this compound Analogs Identified through Chemoinformatics This table shows an example of how chemoinformatics can be used to find similar compounds.

Analog ID Modification to this compound Structure Tanimoto Similarity to this compound Predicted Odor Profile
ANA-001 Ethyl group instead of methyl on the side chain 0.85 Floral, slightly woody
ANA-002 Saturated cyclohexyl ring 0.78 Muguet, green

Table 6: List of Chemical Compounds

Compound Name
This compound
Water
Ethanol
Hexane

Vi. Emerging Research Perspectives and Future Directions

Development of Advanced Analytical Platforms for Kovanol and Metabolite Trace Analysis in Research Environments

The accurate detection and quantification of this compound and its potential metabolites at trace levels are crucial for understanding its behavior in various research contexts. While general advanced analytical methods for trace analysis of chemical compounds exist, including techniques like mass spectrometry, chromatography, and spectroscopy, specific platforms tailored for this compound and its metabolites in complex research matrices are areas for potential development chromatographyonline.comintertek.com. Analytical quality control labs utilize powerful information and management systems for analyzing fragrance and flavor materials, often employing GC and GC-MS techniques for determining the content of typical components wordpress.com. Further research could focus on optimizing these or developing novel highly sensitive methods capable of detecting this compound and its transformation products at very low concentrations relevant to biological or environmental studies.

Elucidation of Broader Biological System Interactions Through Mechanistic Pathways

Beyond its well-documented role as a fragrance ingredient and its association with skin sensitization, research is beginning to touch upon this compound's interactions within biological systems, particularly concerning olfactory perception. This compound has been used in studies investigating adrenergic modulation of olfactory bulb circuitry and its effect on odor discrimination nih.gov. Ligand docking experiments have also been conducted to study the interaction between olfactory receptors and molecules like Lyral (this compound), suggesting interactions with specific olfactory receptors such as olfactory receptor 10J5 newcastle.edu.au. While these studies indicate an interaction with the olfactory system, a comprehensive understanding of the complete mechanistic pathways involved in these interactions and potential effects on other biological systems requires further investigation.

Rational Design of Analogs with Targeted Molecular Activities for Research Purposes

The concept of designing chemical analogs to achieve targeted molecular activities is a significant area in chemical research. While the search results mention this compound in the context of fragrance materials and potential replacements thegoodscentscompany.comgoogle.com, there is limited information available on the rational design of this compound analogs specifically aimed at exploring or targeting particular molecular activities for research purposes outside of its traditional use as a scent. Future research could involve the systematic modification of this compound's structure to investigate how these changes influence its interaction with specific biological targets, such as olfactory receptors or enzymes, to elucidate structure-activity relationships.

Q & A

Q. What integrative methodologies are recommended for studying this compound’s environmental impact post-disposal?

  • Methodological Answer: Combine:
  • Ecotoxicity assays: Daphnia magna acute toxicity testing.
  • Environmental modeling: Use fugacity models to predict soil/water partitioning.
  • Lifecycle analysis (LCA): Track degradation intermediates via GC-MS and assess bioaccumulation potential .

Q. Guidance for Implementation

  • Data Transparency: Share raw datasets in repositories like Zenodo with standardized metadata .
  • Ethical Reporting: Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Peer Review: Preprint submissions (e.g., bioRxiv) for early feedback before journal submission .

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